m-PEG9-t-butyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

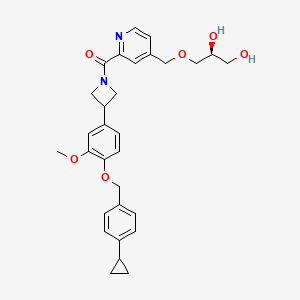

m-PEG9-t-butyl ester is a PEG Linker.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Enhancement

- PEGylation in Drug Conjugates : The use of poly(ethylene glycol) (PEG), including higher molecular weight variants like m-PEG9-t-butyl ester, has been instrumental in enhancing drug delivery. PEGylation helps in increasing plasma circulation time, thus improving the efficacy of drugs such as PEG-camptothecin (Greenwald, Choe, McGuire, & Conover, 2003) Greenwald et al., 2003.

Development of Integrin Inhibitors

- PEG Conjugates of α4 Integrin Inhibitors : The t-butyl esters of α4 integrin inhibitors, when linked to PEG, have shown sustained levels and bioactivity in vivo, post subcutaneous administration. This indicates the role of PEG conjugates in maintaining drug efficacy over time (Smith et al., 2013) Smith et al., 2013.

Stability and Degradation

- Thermal/Oxidative Degradation and Stabilization : PEG, including forms like this compound, undergoes thermal degradation. Research on PEG's degradation and stabilization, especially in the context of thermal energy storage, is significant. Understanding the degradation mechanisms helps in developing more stable forms (Han, Kim, & Kwon, 1997) Han, Kim, & Kwon, 1997.

Biodegradation of Polymers

- Biodegradation of Poly(ester-urethane)s : Studies on the biodegradation of poly(butylene adipate) (PBA) and poly(ethylene succinate) (PEgS), which are building blocks of poly(ester-urethane)s, have advanced understanding of how these polymers interact with microorganisms. This research is vital for the development of biodegradable plastics and materials (Dupret et al., 1999) Dupret et al., 1999.

Microemulsion Development

- Polysorbate (Tween) Based Microemulsions : The use of PEGylated Sorbitan Fatty Acid Esters in microemulsions for drug delivery highlights the role of PEG derivatives in enhancing the solubility of poorly soluble drugs. This is crucial in pharmaceutical applications where solubility directly impacts drug efficacy (Kaur & Mehta, 2017) Kaur & Mehta, 2017.

Synthesis of Copolymers

- Facile Synthesis of Multi-block Copolymers : Research on the synthesis of multi-block copolymers containing poly(ester–amide) segments with an ordered side group sequence, where PEG plays a role, opens doors for creating novel materials with specific properties for various applications (Lv et al., 2013) Lv et al., 2013.

Hollow Mesoporous Silica Nanoparticles

- Drug Delivery via HMSNs : The development of hollow mesoporous silica nanoparticles (HMSNs) for drug delivery, where PEG conjugates facilitate the transport and release of drugs, is a significant advancement in targeting cancer cells with minimal side effects (Liu et al., 2016) Liu et al., 2016.

Drug Delivery Carrier Development

- Biodegradable Polymeric Carrier : The development of a biodegradable copolymer based on PEG for drug delivery highlights the role of PEG in creating carriers that are biodegradable and have high drug loading capacity. This is crucial in chemotherapy where drug delivery efficiency can significantly affect treatment outcomes (Mero et al., 2009) Mero et al., 2009.

Eigenschaften

Molekularformel |

C24H48O11 |

|---|---|

Molekulargewicht |

512.64 |

IUPAC-Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C24H48O11/c1-24(2,3)35-23(25)5-6-27-9-10-29-13-14-31-17-18-33-21-22-34-20-19-32-16-15-30-12-11-28-8-7-26-4/h5-22H2,1-4H3 |

InChI-Schlüssel |

FERNYFICPVEWOV-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

m-PEG9-t-butyl ester |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

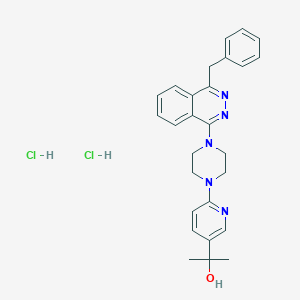

![2-[[6-[3,3-Bis(Fluoranyl)pyrrolidin-1-Yl]-4-[1-(Oxetan-3-Yl)piperidin-4-Yl]pyridin-2-Yl]amino]pyridine-4-Carbonitrile](/img/structure/B1192984.png)